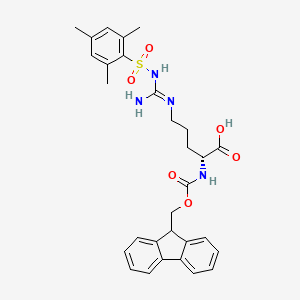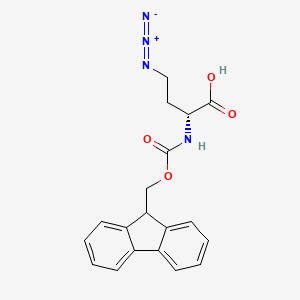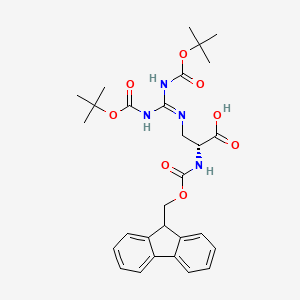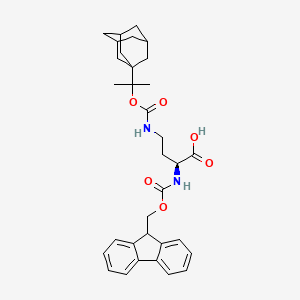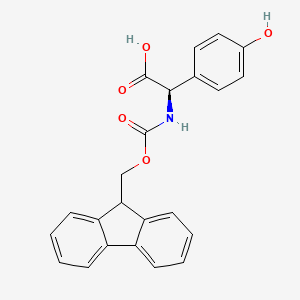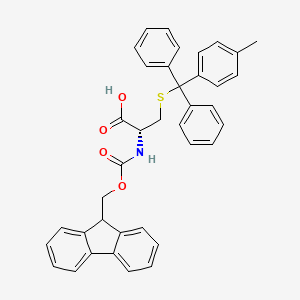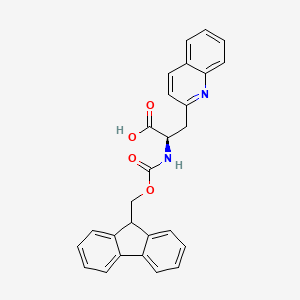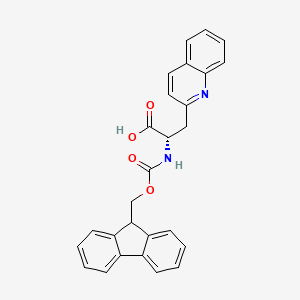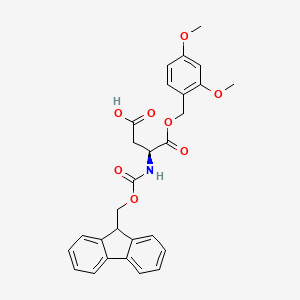
Fmoc-N(Hmb)-Gly-OH
Descripción general
Descripción
Fmoc-N(Hmb)-Gly-OH, also known as Fmoc-homobenzyl-glycine, is an amino acid derivative used in peptide synthesis and laboratory experiments. It has a variety of applications in the field of scientific research, including its use as a substrate for enzymatic reactions, a reagent for peptide synthesis, and a building block for peptide libraries. This article will provide an overview of Fmoc-N(Hmb)-Gly-OH, its synthesis method, its scientific research applications, the mechanism of action, its biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.
Aplicaciones Científicas De Investigación
Synthesis and Purification of Hydrophobic Peptides : Fmoc-N(Hmb)-Gly-OH is utilized in the synthesis of hydrophobic peptides, particularly those that aggregate easily. It has been found effective in increasing the solubility of peptides during purification and analysis steps (Wahlström, Planstedt, & Undén, 2008).
Improvement in Synthetic Efficiency : The use of Hmb derivatives, including Fmoc-N(Hmb)-Gly-OH, has been shown to improve synthetic efficiency in peptide assembly by disrupting secondary structure formation and enhancing reaction rates (Cardona et al., 2008).
Prevention of Aspartimide Formation : Fmoc-N(Hmb)-Gly-OH is used to address the aspartimide problem in peptide synthesis, especially in sequences containing Asp-Gly. It helps in reducing the formation of aspartimide and related by-products (Mergler et al., 2003).
Alzheimer's Disease Research : In the study of Alzheimer's disease, Fmoc-N(Hmb)-Gly-OH has been used in the synthesis of amyloid beta peptides, where it aids in managing aggregation issues and elucidating structural properties of these peptides (Clippingdale, Măcriș, Wade, & Barrow, 1999).
Backbone Amide Protection Strategy : It's used in the synthesis of difficult peptide sequences, acting as a backbone-protecting group to prevent aggregation and enhance coupling efficiency (Simmonds, 2009).
Structural Probing in Peptides : Fmoc-N(Hmb)-Gly-OH is employed in conformational studies of peptides, providing insights into their structural aspects and how they may be influenced by backbone protection (Quibell, Johnson, & Turnell, 1994).
Propiedades
IUPAC Name |
2-[9H-fluoren-9-ylmethoxycarbonyl-[(2-hydroxy-4-methoxyphenyl)methyl]amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO6/c1-31-17-11-10-16(23(27)12-17)13-26(14-24(28)29)25(30)32-15-22-20-8-4-2-6-18(20)19-7-3-5-9-21(19)22/h2-12,22,27H,13-15H2,1H3,(H,28,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFNQJVQTVYXPFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CN(CC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00653838 | |
| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-N-[(2-hydroxy-4-methoxyphenyl)methyl]glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00653838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
433.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-N(Hmb)-Gly-OH | |
CAS RN |
148515-78-0 | |
| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-N-[(2-hydroxy-4-methoxyphenyl)methyl]glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00653838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



